5-Amino-2-fluoro-4-nitrobenzotrifluoride
Overview
Description
5-Amino-2-fluoro-4-nitrobenzotrifluoride is a chemical compound with the molecular formula C₇H₄F₄N₂O₂. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of fluorine, nitro, and amino groups attached to a benzotrifluoride core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as the nitrating agent . The reaction is highly exothermic, and careful control of temperature and reaction conditions is necessary to avoid the formation of undesirable byproducts. The process can be carried out in a continuous-flow millireactor, which offers better control over impurity levels and higher process efficiency compared to traditional batch reactors .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis strategy is preferred due to its enhanced mass and heat transfer rates. This method allows for better control over reaction conditions and improved safety, making it suitable for the commercial manufacturing of fine chemicals and pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Mixed acid (a combination of nitric acid and sulfuric acid) is commonly used as the nitrating agent.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can be employed to reduce the nitro group to an amino group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under suitable conditions.
Major Products
The major products formed from these reactions include various substituted benzotrifluorides, which can serve as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
5-Amino-2-fluoro-4-nitrobenzotrifluoride is widely used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is particularly important in the development of vasokinetic kinin antagonists, which are used to treat acute pain, neuropathic pain, and inflammatory pain symptoms . Additionally, this compound is used in the synthesis of hyperbranched poly(aryl ether) and other pharmaceutical compounds .
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-4-nitrobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzotrifluoride: This compound is similar in structure but lacks the amino group, which affects its reactivity and applications.
4-Fluoro-2-nitro-5-(trifluoromethyl)aniline: Another related compound with similar functional groups but different substitution patterns.
Uniqueness
5-Amino-2-fluoro-4-nitrobenzotrifluoride is unique due to the presence of both amino and nitro groups on the benzotrifluoride core. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
4-fluoro-2-nitro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGMZUIHAFPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372216 | |
Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179062-05-6 | |
Record name | 4-Fluoro-2-nitro-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179062-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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